Propanidid - 1421-14-3

Propanidid

Catalog Number: EVT-280165
CAS Number: 1421-14-3
Molecular Formula: C18H27NO5
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propanidid is a chemical compound classified as an eugenol derivative. [, ] It belongs to a group of compounds investigated for their anesthetic properties. [] Propanidid acts as a γ-aminobutyric acid type A (GABAA) receptor agonist. []

Molecular Structure Analysis

Propanidid undergoes rapid hydrolysis in vivo, primarily by liver enzymes. [, ] This hydrolysis leads to the formation of 3-methoxy-4-(N,N-diethylcarbamoylmethoxy)-phenylacetic acid. [] The breakdown can also be facilitated in vitro by purified, concentrated cholinesterase. [] Propanidid exhibits a binding affinity to plasma proteins. []

Future Directions
  • Mechanism of Action: Further research is needed to fully elucidate the specific binding sites and interactions of propanidid with the GABAA receptor. [] Understanding the subtle differences in its mechanism of action compared to other anesthetics like barbiturates could be valuable.
  • Metabolite Activity: Investigating the pharmacological activity of propanidid's primary metabolite, 4-(2-[diethylamino]-2-oxoethoxy)-3-methoxy-benzeneacetic acid (DOMBA), is crucial, especially regarding potential GABAA receptor modulation and its clinical implications. []
  • Drug Design: Studying the structure-activity relationships of propanidid analogues, like AZD-3043, could lead to the development of new anesthetic agents with improved safety profiles and pharmacological properties. []

Eugenol

Compound Description: Eugenol is a phenylpropanoid, an allyl chain-substituted guaiacol, a member of the phenylpropanoids, and a member of allybenzenes. It is a pale yellow oily liquid obtained from clove oil []. It has been investigated for its anesthetic properties [].

Relevance: Eugenol serves as a crucial starting compound for synthesizing Propanidid and other related anesthetic agents []. Its derivatives, specifically those investigated in the late 1950s, led to developing Propanidid [].

G29.505 (Eunal)

Compound Description: G29.505, chemically known as 2-methoxy-4-allylphenoxyacetic acid-N: N diethylamide, is a derivative of eugenol studied for its anesthetic properties []. It was initially presented in a lecithin emulsion called gliddophil due to its poor water solubility [].

E34 (Propinal)

Compound Description: E34, also known as Propinal, is another eugenol derivative briefly studied for its anesthetic properties [].

Relevance: Propinal exhibits properties similar to G29.505 and Propanidid but was found to have a high incidence of postoperative nausea and vomiting if atropine premedication was not used []. Like G29.505, it was eventually abandoned in favor of Propanidid due to these side effects [].

3-Methoxy-4-(N,N-diethylcarbamoylmethoxy)-phenylacetic acid

Compound Description: This compound is the primary metabolite of Propanidid, formed through hydrolysis by plasma cholinesterases [, , ].

Relevance: This metabolite represents the inactive form of Propanidid following its rapid breakdown in the body, signifying its role in the drug's short duration of action [, ].

Relevance: DOMBA's interaction with GABAA receptors, specifically its direct activation, reveals a potential mechanism for Propanidid's anesthetic action []. This discovery suggests that metabolites of Propanidid and similar drugs under development could contribute to clinically significant neurophysiologic effects [].

Methohexitone

Compound Description: Methohexitone is a barbiturate intravenous anesthetic agent [, , , ]. It is known for its rapid onset and short duration of action, but it can cause excitatory side effects like tremors and involuntary muscle movements [].

Relevance: Methohexitone serves as a comparator to Propanidid in many studies investigating anesthetic properties, side effects, and interactions with other drugs. These studies highlight the similarities and differences between these intravenous anesthetic agents, particularly regarding their cardiovascular effects, recovery profiles, and emetic sequelae [, , , ].

Thiopentone

Compound Description: Thiopentone is another commonly used barbiturate intravenous anesthetic agent [, , , , , ]. Like Methohexitone, it is a potent anesthetic with a rapid onset of action, but it can also lead to respiratory depression and a decrease in blood pressure [].

Relevance: Thiopentone is frequently used as a reference drug in studies evaluating the properties of Propanidid. Research comparing these agents focuses on various aspects, including their impact on the cardiovascular and respiratory systems, anesthetic potency, induction characteristics, and interactions with muscle relaxants like suxamethonium [, , , , , ].

Ketamine

Compound Description: Ketamine is a dissociative anesthetic agent with analgesic properties [, ]. It is known to increase blood pressure and heart rate, in contrast to the depressant effects of some other anesthetics [].

Relevance: Ketamine was studied in combination with Propanidid to explore the possibility of mitigating the cardiovascular and respiratory depression associated with Propanidid alone []. Results showed that Ketamine could potentially counteract these depressive effects, making the combination worthy of further investigation [].

Secobarbital

Compound Description: Secobarbital is a barbiturate with sedative and hypnotic properties [, ]. It acts as a central nervous system depressant and is known to enhance the effects of GABA at the GABAA receptor [].

Relevance: Secobarbital was used as a premedicant in a study examining changes in serum potassium levels after induction with Propanidid and succinylcholine []. Furthermore, Secobarbital, like Propanidid, enhances the binding of the GABA agonist [3H]muscimol to the GABA receptor, but unlike barbiturates, Propanidid did not stimulate the binding of [3H]flunitrazepam to membranes [].

Diazepam

Compound Description: Diazepam is a benzodiazepine medication with anxiolytic, sedative, and muscle relaxant properties [, ].

Relevance: Diazepam was compared to Propanidid as a sedative for dentistry, demonstrating less amnesia but a similar anxiolytic effect []. Diazepam was also used as a premedicant in a study comparing the effects of Propanidid and Thiopentone on serum potassium levels, and in a study comparing the effectiveness of Propanidid, Thiopentone, and Diazepam for anaesthesia for cardioversion [, ].

Suxamethonium

Compound Description: Suxamethonium is a depolarizing neuromuscular blocking agent used to induce muscle relaxation and short-term paralysis [, , ].

Relevance: Suxamethonium exhibits a notable interaction with Propanidid, resulting in a prolonged duration of apnoea, which is attributed to Propanidid's inhibitory effect on plasma cholinesterases [, , , ]. This interaction underscores the importance of considering potential drug combinations when administering Propanidid.

Tubocurarine

Compound Description: Tubocurarine is a non-depolarizing neuromuscular blocking drug, meaning it induces muscle relaxation by competing with acetylcholine for receptors at the neuromuscular junction [, ].

Relevance: Studies have shown a complex interaction between Propanidid and Tubocurarine, where a larger dose of Tubocurarine was required after Propanidid administration compared to Thiopentone []. This finding indicates Propanidid might potentiate the neuromuscular blocking effects of Tubocurarine, highlighting the need for careful dosing adjustments when these drugs are co-administered.

Flunitrazepam

Compound Description: Flunitrazepam is a potent benzodiazepine drug with sedative, hypnotic, amnesic, anxiolytic, anticonvulsant, and muscle relaxant properties [, ].

Relevance: Unlike barbiturates like Secobarbital, Propanidid does not stimulate the binding of [3H]flunitrazepam to membranes []. Additionally, a flunitrazepam-propanidid combination was compared to Propofol for suspension laryngoscopy, with the Propanidid combination showing longer apnoea but quicker recovery [].

Propofol

Compound Description: Propofol is a short-acting intravenous anesthetic agent commonly used for induction and maintenance of general anesthesia [, ]. It is known for its rapid onset and offset of action, as well as its relatively smooth recovery profile [].

Relevance: The introduction of Propofol significantly impacted the clinical use of Propanidid, as Propofol offered a safer alternative with similar fast-acting properties []. The availability of Propofol, combined with reports of anaphylactic reactions associated with Propanidid, led to the decline in Propanidid use, eventually making it obsolete in many countries. A study comparing Propofol to a flunitrazepam-propanidid combination for suspension laryngoscopy found that the Propanidid combination resulted in longer apnoea but faster recovery compared to Propofol [].

Etomidate

Compound Description: Etomidate is another intravenous anesthetic agent known for its minimal cardiovascular effects, making it suitable for patients with compromised cardiac function [, ].

Relevance: Etomidate was compared to Propanidid in studies examining their impact on haemodynamics, coronary blood flow, and myocardial oxygen consumption []. Etomidate demonstrated a more favorable cardiovascular profile compared to Propanidid, which caused significant myocardial depression. This difference highlights the potential advantages of using Etomidate over Propanidid in patients with cardiovascular concerns. Etomidate and Propanidid were also compared in a study investigating histamine release after intravenous application of short-acting hypnotics [].

Overview

Propanidid is a non-barbiturate intravenous anesthetic primarily used for the rapid induction and maintenance of anesthesia for short surgical procedures. It was developed in the 1970s but was withdrawn from clinical use due to reports of severe anaphylactic reactions associated with its formulation, which utilized Cremophor EL as a solubilizer. Despite its withdrawal, Propanidid remains a subject of research due to its favorable pharmacokinetic properties, including rapid metabolism and predictable recovery profiles following administration .

Source and Classification

Propanidid is classified as a small molecule and belongs to the class of organic compounds known as anisoles. Its chemical formula is C18H27NO5C_{18}H_{27}NO_{5}, with a molecular weight of approximately 337.416 g/mol. The compound's IUPAC name is propyl 2-{4-[(diethylcarbamoyl)methoxy]-3-methoxyphenyl}acetate, and it has several synonyms including Bayer 1420 and WH 5668 .

Synthesis Analysis

Propanidid is synthesized through a multi-step process involving the reaction of various phenolic compounds with acetic acid derivatives. The synthesis typically includes the following steps:

  1. Formation of Phenyl Acetic Acid Derivatives: The initial step involves converting commercially available phenols into corresponding phenyl acetic acid derivatives.
  2. Esterification: The phenyl acetic acid derivatives are then esterified using propanol to form propanidid.
  3. Purification: The final product is purified through crystallization or chromatography techniques.

The synthesis can be complex due to the need for careful control of reaction conditions to minimize side reactions and ensure high yields .

Chemical Reactions Analysis

Propanidid undergoes hydrolysis in biological systems, primarily catalyzed by esterases, resulting in the formation of inactive metabolites. This rapid hydrolysis is beneficial as it allows for quick recovery from anesthesia. The primary reaction can be summarized as:

Propanidid+EsteraseInactive Metabolites\text{Propanidid}+\text{Esterase}\rightarrow \text{Inactive Metabolites}

This reaction is crucial for its application in anesthesia, as it minimizes prolonged sedation .

Mechanism of Action

The mechanism of action of Propanidid involves modulation of neurotransmitter systems in the central nervous system, particularly through interactions with gamma-aminobutyric acid receptors. This interaction enhances inhibitory neurotransmission, leading to sedation and loss of consciousness. The pharmacodynamic profile suggests that Propanidid acts rapidly upon administration, facilitating quick onset of anesthesia followed by swift recovery due to its metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Typically formulated as a solution.
  • Solubility: Water solubility is approximately 0.229mg/mL0.229\,mg/mL.
  • Bioavailability: High bioavailability observed in formulations.

Chemical Properties

  • Molecular Weight: 337.416g/mol337.416\,g/mol
  • LogP (Partition Coefficient): Estimated at 2.82.8, indicating moderate lipid solubility.
  • pKa Values: Strongest acidic pKa is 16.5916.59, and strongest basic pKa is 4.6-4.6.
  • Polar Surface Area: 65.07A˚265.07\,Å^2, which influences its absorption characteristics.

These properties suggest that Propanidid has suitable characteristics for intravenous administration and rapid distribution within body tissues .

Applications

Despite its withdrawal from clinical use, Propanidid has been studied for potential applications in:

  • Intravenous Anesthesia: Due to its rapid onset and recovery profiles, it remains a point of interest for developing new anesthetic agents.
  • Research Contexts: Investigations into structural analogs have been conducted to improve safety profiles while retaining efficacy.

Research continues into modifying Propanidid's structure to enhance its safety and effectiveness as an anesthetic agent while avoiding the adverse reactions associated with its original formulation .

Historical Development and Discontinuation of Propanidid

Emergence as an Ultra-Short-Acting Intravenous Anesthetic

Propanidid (chemical name: Propyl {4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl}acetate) emerged in the early 1960s as a structurally novel intravenous anesthetic agent. Developed by Bayer and patented in 1963, this phenylacetate compound represented a significant pharmacological advancement due to its remarkably rapid onset and ultra-short duration of action [7]. The molecular structure (C₁₈H₂₇NO₅) featured an ester linkage that conferred susceptibility to hydrolysis by plasma esterases, a key factor in its pharmacokinetic profile [4] [7]. With a molecular mass of 337.416 g/mol and physical properties including a boiling point of 210-212°C at 0.7 Torr and a melting point below 25°C, propanidid presented formulation challenges that were initially overcome using the solubilizing agent Cremophor EL [4].

The compound's primary clinical advantage lay in its pharmacokinetic behavior. Propanidid achieved rapid anesthetic induction within 30-60 seconds of intravenous administration, with surgical anesthesia lasting approximately 3-5 minutes. This rapid clearance occurred primarily through enzymatic hydrolysis by plasma esterases, bypassing hepatic metabolism and renal elimination pathways that characterized longer-acting alternatives [1]. This distinctive metabolic pathway positioned propanidid as an attractive option for brief outpatient procedures where rapid patient recovery was desirable. Preclinical studies demonstrated its potency in achieving unconsciousness with minimal cumulative effects following repeated administration, suggesting potential advantages over existing barbiturate-based anesthetics [2].

Table 1: Key Pharmacokinetic Properties of Propanidid

PropertyCharacteristicClinical Significance
Onset of Action30-60 secondsRapid induction without excitatory phase
Duration of Anesthesia3-5 minutesSuitable for short procedures
Metabolic PathwayPlasma esterase hydrolysisIndependent of hepatic function
Recovery Time<5 minutesRapid patient turnover
Chemical StabilityLow melting point (<25°C)Formulation challenges

Early Clinical Adoption and Pharmacological Promise

Following its introduction to European markets under the trade name Epontol in 1963, propanidid gained rapid clinical acceptance as an anesthetic induction agent [7]. Its pharmacodynamic profile offered several advantages over existing agents, particularly the combination of rapid unconsciousness without an excitatory phase and swift metabolic clearance independent of organ function. Clinical studies demonstrated consistent induction characteristics, with patients achieving surgical anesthesia within one arm-brain circulation time and exhibiting rapid awakening without significant residual sedation [1]. This recovery profile represented a substantial improvement over barbiturates, especially for outpatient settings where rapid discharge was advantageous.

The pharmacological promise of propanidid extended beyond its kinetic properties. Early research suggested potential advantages in cardiovascular stability compared to alternatives available during that era. Unlike barbiturates that frequently produced dose-dependent hypotension through myocardial depression, propanidid demonstrated minimal direct cardiotoxic effects at clinically relevant doses [1]. Additionally, its esterase-dependent metabolism offered theoretical benefits for patients with hepatic impairment, as clearance mechanisms remained functional even when liver metabolism was compromised. These characteristics positioned propanidid as a potentially revolutionary agent in anesthetic practice, with some clinicians advocating for its adoption as the induction agent of choice for short procedures in both adult and pediatric populations [2].

Research during this period also explored propanidid's utility as an induction agent preceding volatile anesthetics like ethrane (enflurane). Clinical observations suggested potential synergistic effects that could reduce overall anesthetic requirements while maintaining hemodynamic stability during the critical induction phase [6]. This versatility further enhanced its clinical appeal and expanded potential applications across various surgical contexts, from brief diagnostic procedures to more extensive operations requiring balanced anesthetic techniques.

Withdrawal from Clinical Use: Role of Cremophor EL in Anaphylactoid Reactions

Despite its promising pharmacological profile, propanidid's clinical tenure proved disastrously brief. By the mid-1960s, numerous reports emerged describing severe, life-threatening reactions following administration. These reactions manifested as profound hypotension, bronchospasm, cutaneous flushing, and in severe cases, cardiovascular collapse [1] [7]. Initial investigations attributed these reactions to "anaphylaxis," but detailed immunological studies revealed a more complex picture. The solvent Cremophor EL (polyoxylated castor oil), essential for solubilizing propanidid in aqueous solution, was identified as the primary culprit in these adverse events [1] [7].

Cremophor EL induced direct mast cell degranulation through non-immunological mechanisms, triggering massive histamine release independent of IgE-mediated pathways. This anaphylactoid (non-allergic) reaction occurred unpredictably, with incidence estimates ranging from 1:600 to 1:1000 administrations – an unacceptable risk profile for a routine anesthetic agent [1]. The reaction severity appeared dose-dependent, with higher concentrations of Cremophor EL associated with more profound histamine release and cardiovascular compromise. Laboratory investigations confirmed that Cremophor EL could activate complement systems and directly perturb mast cell membranes, explaining the high frequency of reactions without prior sensitization [5].

Table 2: Cremophor EL-Related Adverse Reaction Mechanisms

Biological MechanismClinical ManifestationTemporal Pattern
Direct mast cell degranulationHypotension, urticaria, flushingImmediate (within 1-2 minutes)
Complement system activationAngioedema, bronchospasmRapid (2-5 minutes)
Alternative pathway inductionCardiovascular collapseVariable
Non-IgE mediated histamine releaseSystemic vasodilationImmediate

This mechanistic understanding prompted regulatory reevaluation of propanidid formulations. By the late 1960s, accumulating evidence of severe reactions coupled with the identification of Cremophor EL as the causative agent led to propanidid's withdrawal from major markets [1] [7]. The withdrawal represented a significant setback in anesthetic development, removing a pharmacokinetically superior agent due to formulation toxicity rather than intrinsic drug safety issues. This episode subsequently influenced pharmaceutical approaches to solubilizing poorly water-soluble drugs, highlighting the critical importance of excipient biocompatibility in parenteral formulations.

Post-Market Re-Evaluation and Theoretical Debates on Drug-Solvent Interactions

Following its withdrawal, propanidid became the subject of extensive pharmacological reevaluation aimed at dissecting the relative contributions of the active compound versus its solvent to the observed toxicity profile. A significant body of evidence supported the "solvent hypothesis," noting that Cremophor EL alone could reproduce the anaphylactoid reactions observed with propanidid formulations [1]. This hypothesis gained support from observations that other Cremophor EL-solubilized drugs (including earlier formulations of diazepam and cyclosporine) produced similar reaction patterns [7]. Furthermore, pretreatment with antihistamines partially mitigated the hemodynamic instability associated with propanidid administration, suggesting histamine release as the primary pathophysiological mechanism rather than intrinsic cardiotoxicity [1].

However, an alternative perspective emerged suggesting potential drug-solvent interactions might contribute to the observed toxicity. Some researchers proposed that propanidid might potentiate Cremophor EL's histamine-releasing effects through pharmacological synergism, though definitive evidence remained elusive [3]. The debate intensified with reports describing immunoglobulin-mediated reactions (IgE and other classes) specific to propanidid rather than Cremophor EL alone [1]. These cases, though rare, suggested that propanidid itself might possess antigenic potential under certain circumstances, complicating the straightforward attribution of toxicity solely to the solvent.

Theoretical reevaluation stimulated practical reformulation efforts. In the 1990s, researchers developed a liposomal propanidid dispersion (PropaLip, Braun Melsungen) that eliminated Cremophor EL entirely. Preclinical evaluation in rat models demonstrated equivalent anesthetic efficacy between liposomal and Cremophor formulations, with significantly reduced mortality (0% vs. 86% at 90 mg·100 g⁻¹·h⁻¹) and lower incidence of clonic seizures (22% vs. 100%) favoring the liposomal preparation [2]. These findings suggested that propanidid itself retained its desirable pharmacological properties when delivered without Cremophor EL. However, subsequent swine studies revealed new challenges: the liposomal formulation required substantially higher doses (410 mg/kg/h versus 100 mg/kg/h for Cremophor formulation), resulting in significant hemodynamic activation including tachycardia, increased cardiac output, and elevated catecholamine/histamine levels [3]. Researchers hypothesized that liposomes might transport propanidid to reticuloendothelial system cells (particularly hepatic Kupffer cells), altering its distribution and metabolism [3].

Parallel investigations explored alternative delivery systems, including cyclodextrin complexes that showed promise for other poorly water-soluble anesthetics like alfaxalone [5]. Cyclodextrins formed stable inclusion complexes without triggering histamine release, offering a theoretically safer solubilization strategy. However, practical development of cyclodextrin-based propanidid formulations remained limited, possibly due to shifting research priorities toward newer anesthetic agents like propofol. Despite these reformulation challenges, the post-market reevaluation period established that propanidid's core pharmacological activity could be separated from Cremophor EL's toxicity, preserving its legacy as a structurally unique anesthetic with valuable pharmacokinetic properties that informed subsequent anesthetic development.

Table 3: Post-Withdrawal Reformulation Approaches for Propanidid

Formulation StrategyExperimental FindingsLimitations/Challenges
Liposomal DispersionReduced mortality in rats; Lower seizure incidenceHigh volume load; Tachycardia; Elevated histamine in swine
Cyclodextrin ComplexationTheoretical potential based on alfaxalone successNever clinically developed for propanidid
Aqueous Micellar SystemsProposed in patents but not realizedLimited solubilization capacity
Prodrug ApproachesConceptual discussion onlySynthesis and metabolic stability challenges

Properties

CAS Number

1421-14-3

Product Name

Propanidid

IUPAC Name

propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H27NO5/c1-5-10-23-18(21)12-14-8-9-15(16(11-14)22-4)24-13-17(20)19(6-2)7-3/h8-9,11H,5-7,10,12-13H2,1-4H3

InChI Key

KEJXLQUPYHWCNM-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC

Solubility

Soluble in DMSO

Synonyms

Propanidid; Epontol; Fabantol; Fabontal; FBA 1420; BAY-1420, Sombrevin; TH-2180; WH 5668.

Canonical SMILES

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.